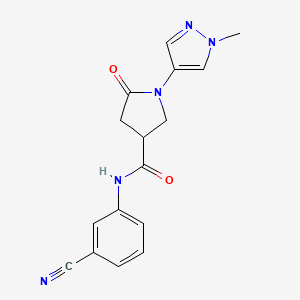![molecular formula C12H7BrN2OS B7644299 4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)
4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential pharmacological activities. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromophenol with 2-aminothiophene-3-carboxamide in the presence of a cyclizing agent such as formic acid or triethyl orthoformate . The reaction conditions often require heating and the use of a solvent like xylene or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives, including this compound, often employs scalable methods such as Pd-catalyzed carbonylation reactions. These methods provide high yields and are suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include substituted thienopyrimidines, sulfoxides, sulfones, and thiols .
Aplicaciones Científicas De Investigación
4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell proliferation and survival . By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine include other thienopyrimidine derivatives such as:
- 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine
- Thieno[3,2-d]pyrimidine derivatives
- Thieno[3,4-b]pyridine derivatives
Uniqueness
What sets this compound apart is its specific bromophenoxy substitution, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
Propiedades
IUPAC Name |
4-(4-bromophenoxy)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-1-3-9(4-2-8)16-11-10-5-6-17-12(10)15-7-14-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVDOKLGARPKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C3C=CSC3=NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)
![N-[4-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide](/img/structure/B7644242.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7644244.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)





![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)
